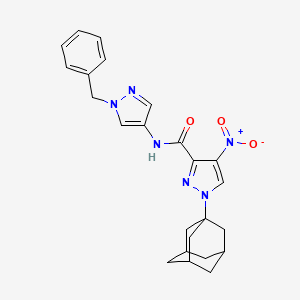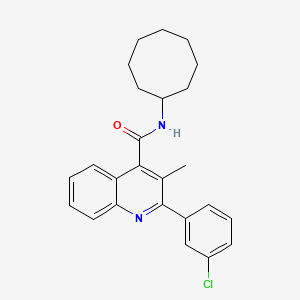![molecular formula C23H18N2O2 B4379237 4-[(2-NAPHTHYLOXY)METHYL]-N-(3-PYRIDYL)BENZAMIDE](/img/structure/B4379237.png)
4-[(2-NAPHTHYLOXY)METHYL]-N-(3-PYRIDYL)BENZAMIDE
Descripción general
Descripción
4-[(2-Naphthyloxy)methyl]-N-3-pyridinylbenzamide is an organic compound that features a benzamide core substituted with a naphthyloxy group and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-NAPHTHYLOXY)METHYL]-N-(3-PYRIDYL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthyloxy intermediate: This involves the reaction of 2-naphthol with a suitable alkylating agent to form the 2-naphthyloxy derivative.
Coupling with benzamide: The naphthyloxy intermediate is then coupled with a benzamide derivative under appropriate conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the pyridinyl group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(2-Naphthyloxy)methyl]-N-3-pyridinylbenzamide can undergo various chemical reactions, including:
Oxidation: The naphthyloxy group can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Naphthyloxy)methyl]-N-3-pyridinylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-[(2-NAPHTHYLOXY)METHYL]-N-(3-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets. The naphthyloxy group can intercalate with DNA, while the pyridinyl group can bind to protein receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 4-[(2-Naphthyloxy)methyl]benzoic acid
- 4-[(2-Naphthyloxy)methyl]benzylamine
- 4-[(2-Naphthyloxy)methyl]-N-phenylbenzamide
Comparison: 4-[(2-Naphthyloxy)methyl]-N-3-pyridinylbenzamide is unique due to the presence of both the naphthyloxy and pyridinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and improved stability under various conditions.
Propiedades
IUPAC Name |
4-(naphthalen-2-yloxymethyl)-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(25-21-6-3-13-24-15-21)19-9-7-17(8-10-19)16-27-22-12-11-18-4-1-2-5-20(18)14-22/h1-15H,16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNRNFDIMASDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(2,4,6-trichlorophenoxy)methyl]benzamide](/img/structure/B4379160.png)
![5-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4379170.png)

![3-CHLORO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4379187.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4379195.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-1-isopropyl-N,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4379200.png)
![ethyl 4-ethyl-2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4379208.png)
![ethyl 2-[cyclopropyl(cyclopropylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4379221.png)
![ethyl 2-(butyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4379222.png)
![2,6-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4379234.png)
![1-butyl-N-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4379240.png)
![ISOPROPYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4379241.png)
![PROPYL 4-(4-FLUOROPHENYL)-5-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B4379251.png)
